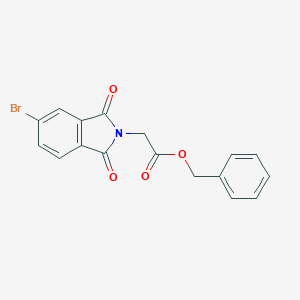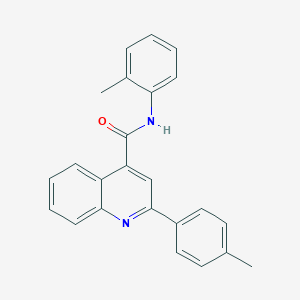![molecular formula C28H21NO4 B341360 2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B341360.png)
2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a carbamate group, and a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate typically involves multiple steps. One common method includes the reaction of 2-oxo-2-phenylethyl chloride with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate or benzoate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or benzoates.
Aplicaciones Científicas De Investigación
2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a photoremovable protecting group.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its photoremovable protecting group properties allow it to release active molecules upon exposure to light, making it useful in controlled release applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-phenylethyl diisopropylcarbamate
- 2-Oxo-1,2-diphenylethyl diisopropylcarbamate
- 2-Oxo-2-phenylethyl formate
Uniqueness
2-oxo-2-phenylethyl 2-[(diphenylamino)carbonyl]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C28H21NO4 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
phenacyl 2-(diphenylcarbamoyl)benzoate |
InChI |
InChI=1S/C28H21NO4/c30-26(21-12-4-1-5-13-21)20-33-28(32)25-19-11-10-18-24(25)27(31)29(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H,20H2 |
Clave InChI |
WAPHTPIIQVGIHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-METHOXYPHENYL)-2-OXOETHYL 2,6-BIS({3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL})HEXANOATE](/img/structure/B341280.png)



![2-(4-Methylphenyl)-2-oxoethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B341285.png)



![2-(4-Methoxyphenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B341297.png)


